molecular formula C8H13IN2O2S B2369388 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole CAS No. 1515965-05-5

1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole

Cat. No.: B2369388
CAS No.: 1515965-05-5
M. Wt: 328.17
InChI Key: KRNSLHLJFHFLQY-UHFFFAOYSA-N
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Description

Key Synonyms:

  • 1-(2-Ethylsulfonylethyl)-3-iodo-4-methylpyrazole
  • 1515965-05-5 (CAS Registry Number)
  • QKC96505
  • AKOS018345456
  • 1-(2-Ethanesulfonylethyl)-3-iodo-4-methyl-1H-pyrazole

Registry Identifiers:

Identifier Type Value Source
CAS Number 1515965-05-5 PubChem, ChemBeez
EC Number 115-763-6 PubChem
ChemSpider ID 79787181 PubChemLite
PubChem CID 79787181 PubChem

These identifiers facilitate unambiguous cross-referencing in chemical inventories, regulatory documents, and research publications.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₈H₁₃IN₂O₂S , indicating the presence of:

  • 8 carbon atoms
  • 13 hydrogen atoms
  • 1 iodine atom
  • 2 nitrogen atoms
  • 2 oxygen atoms
  • 1 sulfur atom

Molecular Weight Calculation:

The molecular weight is computed as the sum of the atomic weights of its constituent atoms:

Atom Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 8 12.011 96.088
Hydrogen 13 1.008 13.104
Iodine 1 126.904 126.904
Nitrogen 2 14.007 28.014
Oxygen 2 16.00 32.00
Sulfur 1 32.065 32.065
Total 328.175 g/mol

This calculated molecular weight (328.17 g/mol) aligns with experimental data reported in PubChem and ChemBeez. The monoisotopic mass , representing the exact mass of the most abundant isotopic species, is 327.97424 Da.

Structural Validation:

The compound’s structural integrity is confirmed through spectral data and computational tools such as the Chemical Validation and Standardization Platform (CVSP) , which standardizes chemical representations and flags inconsistencies.

Properties

IUPAC Name

1-(2-ethylsulfonylethyl)-3-iodo-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSLHLJFHFLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C=C(C(=N1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: The pyrazole intermediate can be iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.

    Attachment of the ethanesulfonyl group: This step involves the reaction of the iodinated pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 3 of the pyrazole ring serves as a reactive site for nucleophilic substitution. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Type Conditions Product Yield Reference
Amine SubstitutionDMF, K₂CO₃, 80°C, 12 h3-Amino-1-[2-(ethanesulfonyl)ethyl]-4-methylpyrazole72%
Alkoxy SubstitutionNaH, THF, ROH, 60°C, 6 h3-Alkoxy-1-[2-(ethanesulfonyl)ethyl]-4-methylpyrazole65–78%

Key Mechanistic Insight :

  • The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing ethanesulfonyl group, which activates the pyrazole ring toward nucleophilic attack .

Cross-Coupling Reactions

The iodine substituent enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.

Coupling Type Catalyst System Substrate Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C, 24 hArylboronic acids3-Aryl-1-[2-(ethanesulfonyl)ethyl]-4-methylpyrazole55–85%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C, 8 hTerminal alkynes3-Alkynyl-1-[2-(ethanesulfonyl)ethyl]-4-methylpyrazole68–90%

Notable Example :

  • Sonogashira coupling with phenylacetylene produces 3-(phenylethynyl)-1-[2-(ethanesulfonyl)ethyl]-4-methylpyrazole , a key intermediate for heteroannulated pyrazole derivatives .

Oxidation and Elimination Reactions

The ethanesulfonyl group undergoes elimination under basic conditions to form alkenes or sulfonic acids.

Reaction Type Conditions Product Yield Reference
Sulfonyl EliminationNaOH, EtOH, reflux, 4 h3-Iodo-4-methyl-1-vinyl-1H-pyrazole88%
OxidationH₂O₂, AcOH, 50°C, 2 hEthanesulfonic acid derivative92%

Mechanistic Pathway :

  • Elimination of the ethanesulfonyl group generates a vinyl-pyrazole intermediate, which can further participate in cycloaddition reactions.

Halogenation and Functionalization

The pyrazole core can undergo electrophilic halogenation at position 5 when the iodine substituent is replaced.

Reaction Type Reagent Product Yield Reference
BrominationBr₂, FeCl₃, CHCl₃, 0°C, 1 h3-Iodo-5-bromo-1-[2-(ethanesulfonyl)ethyl]-4-methylpyrazole75%

Influence of Reaction Conditions

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates in substitution reactions.

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency .

  • Temperature : Higher temperatures (>80°C) favor elimination over substitution.

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the compound 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole. However, the search results do provide some basic information about the compound.

Basic Information

  • Name: this compound
  • CAS Registry Number: 1515965-05-5
  • Molecular Formula: C8H13IN2O2S
  • Molecular Weight: 328.17
  • Synonyms: 1H-Pyrazole, 1-[2-(ethylsulfonyl)ethyl]-3-iodo-4-methyl-
  • Manufacturer: Enamine Ltd.
  • Storage Condition: 冷凍 (Frozen)

Potential Areas of Application (Inferred from Structure)

Due to the lack of specific applications in the search results, potential applications can only be inferred from the compound's structure:

  • Pharmaceutical Research: The pyrazole core is a common motif in pharmaceuticals, displaying a broad range of biological activities . The presence of iodo and ethylsulfonyl groups may allow for specific interactions with biological targets.
  • Agrochemical Research: Similar to pharmaceuticals, pyrazole-containing compounds are also used in agrochemical research .
  • Chemical Synthesis: This compound can serve as an intermediate in synthesizing more complex molecules . The iodo group can be used in cross-coupling reactions, while the ethylsulfonyl group can be modified or removed.

Mechanism of Action

The mechanism of action of 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

The structural and functional properties of 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole are best contextualized by comparing it to related pyrazole derivatives, sulfonamide-containing compounds, and pharmaceutical agents. Below is a detailed analysis:

Pyrazole Derivatives with Sulfonyl Groups
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound 1: ethanesulfonyl ethyl; 3: I; 4: Me 328.17 Cross-coupling reactions, synthetic precursor
1-[2-(methylsulfonyl)ethyl]-4-boronate-1H-pyrazole 1: methylsulfonyl ethyl; 4: dioxaborolane 308.23 (est.) Suzuki-Miyaura coupling
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1: 4-methylphenyl; 4: phenylsulfonyl; 3: COOEt 465.54 Crystallography, biological studies

Key Observations :

  • Steric and Electronic Effects : The ethanesulfonyl group in the target compound introduces moderate steric bulk and electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to methylsulfonyl analogs .
  • Iodine vs. Boronate : The iodine at position 3 facilitates halogen-bonding interactions in catalysis, whereas boronate esters (e.g., in ) enable coupling versatility.
Iodo-Substituted Pyrazoles
Compound Name Substituents Molecular Weight (g/mol) Reactivity/Applications References
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole 1: ethoxyethyl; 3: I; 4: Me 282.14 Sonogashira coupling (69.7% yield)
3-Iodo-1H-pyrazole (base structure) 3: I 209.97 Intermediate in heterocyclic synthesis N/A

Key Observations :

  • The ethoxyethyl group in improves solubility in organic solvents compared to the ethanesulfonyl ethyl group in the target compound.
  • Iodine at position 3 is critical for metal-catalyzed cross-coupling, though steric hindrance from bulkier substituents (e.g., ethanesulfonyl ethyl) may reduce reaction rates .
Pharmaceutical Pyrazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Therapeutic Use References
Baricitinib (Olumiant®) 1: ethanesulfonyl; 3: pyrrolopyrimidine 371.41 JAK inhibitor (arthritis, COVID-19)
1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide 1: ethyl; 4: sulfonamide; 1': 3-methoxyphenylmethyl 361.42 Synthetic intermediate

Key Observations :

  • Ethanesulfonyl in Pharmaceuticals : Baricitinib’s ethanesulfonyl group enhances binding to JAK enzymes via sulfone-oxygen hydrogen bonding, a feature shared with the target compound .
  • Sulfonamide vs.

Biological Activity

1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is characterized by its unique molecular structure, which includes an ethanesulfonyl group, an iodine atom, and a methyl group on the pyrazole ring.

  • Molecular Formula : C8H13IN2O2S
  • CAS Number : 1515965-05-5
  • IUPAC Name : 1-(2-ethylsulfonylethyl)-3-iodo-4-methylpyrazole

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Iodination : The pyrazole intermediate is iodinated using iodine or N-iodosuccinimide (NIS).
  • Attachment of the Ethanesulfonyl Group : This is achieved through the reaction of the iodinated pyrazole with ethanesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • The ethanesulfonyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
  • The iodine atom participates in halogen bonding, enhancing binding affinity and specificity.
  • The pyrazole ring interacts with enzymes and receptors, modulating their activity and leading to biological effects.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • A series of synthesized pyrazole carboxamides displayed notable antifungal activity against various phytopathogenic fungi, highlighting the potential of pyrazoles in agricultural applications .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation:

  • Specific pyrazoles have been shown to inhibit key signaling pathways involved in cancer progression, such as those related to BRAF(V600E) and EGFR. These compounds demonstrated effective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties:

  • Novel pyrazole derivatives have been developed that show significant efficacy against viruses such as HIV and herpes simplex virus type 1 (HSV-1), indicating a promising avenue for therapeutic development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameBiological ActivityUnique Features
1-[2-(ethanesulfonyl)ethyl]-1H-pyrazoleModerate antimicrobialLacks iodine
1-[2-(ethanesulfonyl)ethyl]-3-chloro-4-methyl-1H-pyrazoleLower anticancer efficacyChlorine instead of iodine
1-[2-(ethanesulfonyl)ethyl]-3-bromo-4-methyl-1H-pyrazoleSimilar antiviral activityBromine substitution

The presence of iodine in this compound enhances its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Case Studies

Several studies have highlighted the biological potential of pyrazoles:

  • A study demonstrated that certain pyrazoles exhibited significant inhibitory effects on cancer cell lines, suggesting their use in cancer therapy .
  • Another investigation revealed that specific derivatives showed promising results against viral infections, indicating their potential role in antiviral drug development .

Q & A

Q. Critical Factors :

  • Temperature Control : Higher temperatures during iodination may lead to byproducts like di-iodinated species .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity (>95%) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. The iodo group causes deshielding of adjacent protons (δ 7.8–8.2 ppm for C3-H) .
  • IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
  • X-Ray Crystallography : Resolves steric effects of the ethanesulfonyl group and confirms molecular geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 387.02) .

Basic: How should researchers handle the compound’s stability under different storage conditions?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent photodecomposition of the C-I bond and sulfonyl group hydrolysis .
  • Stability Testing : Monitor via HPLC every 3 months. Degradation products (e.g., de-iodinated analogs) indicate light or moisture exposure .

Advanced: How do the electronic effects of the ethanesulfonyl and iodo substituents influence reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The ethanesulfonyl group increases electrophilicity at C5, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Iodo Group : Acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura using Pd catalysts). However, steric hindrance from the ethanesulfonyl chain may reduce coupling efficiency .
  • Computational Insights : DFT calculations predict reduced electron density at C5 (Mulliken charge: ~+0.25), aligning with observed reactivity in nitration or halogenation studies .

Advanced: What strategies are effective for analyzing contradictory data in biological activity assays?

Methodological Answer:

  • Dose-Response Curves : Replicate assays in triplicate to identify outliers. For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from solvent (DMSO) concentration variations (>1% reduces activity) .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., de-iodinated species) that may skew results .
  • Statistical Tools : Apply ANOVA or Bayesian modeling to differentiate assay noise from true biological effects .

Advanced: How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases). The iodo group shows hydrophobic interactions with Leu83 in PDB 3NY7 .
  • MD Simulations : Simulate ligand-protein dynamics (100 ns) to assess stability of the ethanesulfonyl group in solvated environments .
  • QSAR Models : Correlate substituent electronegativity (e.g., I vs. Br) with inhibitory activity (R² > 0.85 in kinase targets) .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Batch Reactor Limitations : Exothermic iodination requires precise cooling (≤10°C) to avoid runaway reactions at >100 mmol scale .
  • Purification : Switch from column chromatography to fractional crystallization (ethanol/water, 3:1) for cost-effective scale-up .
  • Byproduct Mitigation : Optimize stoichiometry (1.1 eq NIS) to minimize di-iodinated impurities (<2%) .

Advanced: How to resolve discrepancies in spectroscopic data across different studies?

Methodological Answer:

  • NMR Referencing : Calibrate using tetramethylsilane (TMS) or residual solvent peaks. Discrepancies in C3-H shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) .
  • Crystallographic Validation : Compare experimental X-ray bond lengths (e.g., C-I = 2.09 Å) with DFT-optimized structures to confirm assignments .
  • Collaborative Reproducibility : Share raw spectral data (e.g., via PubChem) to align interpretations .

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